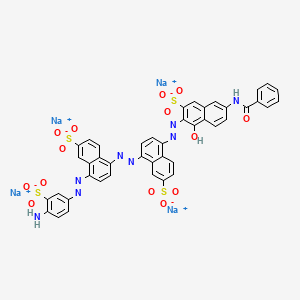

Direct Blue 85

Description

Properties

Molecular Formula |

C43H26N8Na4O14S4 |

|---|---|

Molecular Weight |

1098.9 g/mol |

IUPAC Name |

tetrasodium;3-[[4-[[4-[(4-amino-3-sulfonatophenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-7-benzamido-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C43H30N8O14S4.4Na/c44-34-13-7-26(20-39(34)68(60,61)62)46-47-37-16-14-35(30-11-8-27(21-32(30)37)66(54,55)56)48-49-38-17-15-36(31-12-9-28(22-33(31)38)67(57,58)59)50-51-41-40(69(63,64)65)19-24-18-25(6-10-29(24)42(41)52)45-43(53)23-4-2-1-3-5-23;;;;/h1-22,52H,44H2,(H,45,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65);;;;/q;4*+1/p-4 |

InChI Key |

HIEDOYRWOABXMI-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC(=C(C=C8)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Direct Blue 85 structure and molecular weight.

This technical guide provides a comprehensive overview of Direct Blue 86, a phthalocyanine-based anionic dye. It is intended for researchers, scientists, and drug development professionals who utilize this compound in various applications, from textile dyeing to biological staining. This document details the chemical structure, molecular weight, physicochemical properties, and key experimental protocols associated with Direct Blue 86.

Core Molecular and Chemical Identity

Direct Blue 86 is a water-soluble dye recognized for its vibrant greenish-blue hue.[1] Its chemical identity is well-established, providing a solid foundation for its application in scientific research and industrial processes. The fundamental identifiers and properties of Direct Blue 86 are summarized below.

| Property | Value |

| Chemical Name | C.I. Direct Blue 86 |

| CAS Number | 1330-38-7[1][2][3][4] |

| Molecular Formula | C₃₂H₁₄CuN₈Na₂O₆S₂ |

| Molecular Weight | 780.16 g/mol |

| Chemical Structure Class | Phthalocyanine |

| Appearance | Gray-blue to blue powder |

| Solubility in Water | 40 g/L at 60°C, 80 g/L at 97°C |

Physicochemical and Resistance Properties

The performance of Direct Blue 86 in various applications is dictated by its physical, chemical, and resistance properties. These characteristics are crucial for understanding its behavior in different experimental and industrial settings.

| Property | Grade/Value |

| Light Fastness | 5-6 |

| Soaping Fastness | 1-2 |

| Water Logging Fastness (Fading) | 1-2 |

| Water Logging Fastness (Staining) | 2 |

| Ironing Fastness | 4 |

| Perspiration Fastness (Fading) | 2 |

| Perspiration Fastness (Staining) | 1 |

| Dry Rubbing Fastness | 2-3 |

| Wet Rubbing Fastness | 1-2 |

| Acid-base Resistance | 3 |

Table data sourced from Qingdao Sanhuan Colorchem Co., Ltd. Technical Data Sheet.

Synthesis and Purification Workflow

The industrial production of Direct Blue 86 involves the sulfonation of copper phthalocyanine. This process, followed by a multi-step purification, is essential for achieving the desired purity for its various applications.

Experimental Protocols

Direct Blue 86 is utilized in a variety of experimental contexts, from studying dye adsorption to its use as a biological stain. Below are detailed methodologies for key experiments.

Preparation of Stock and Working Solutions

A standardized procedure for preparing Direct Blue 86 solutions is critical for reproducibility in experimental settings.

1. Preparation of 1.0 g/L Stock Solution:

-

Accurately weigh an appropriate amount of Direct Blue 86 powder.

-

Dissolve the powder in 100 mL of distilled water.

-

Transfer the solution to a 1000-mL volumetric flask.

-

Add distilled water to the flask up to the 1000-mL mark to achieve the final concentration.

2. Preparation of Working Solutions:

-

Aliquots of the 1.0 g/L stock solution are taken.

-

These aliquots are then diluted with distilled water to prepare working solutions with concentrations ranging from 5 to 100 mg/L, as required by the specific experiment.

Adsorption Studies: Effect of pH

This protocol outlines a typical experiment to determine the effect of pH on the adsorption of Direct Blue 86 onto an adsorbent, in this case, activated carbon derived from orange peel.

1. pH Adjustment:

-

A series of solutions are prepared with initial pH values adjusted from 1 to 9.

-

The pH is adjusted using 0.1 M HCl or 0.1 M NaOH.

2. Adsorption Process:

-

To each solution containing 100 mg/L of Direct Blue 86, add 6 g/L of the prepared activated carbon.

-

The suspensions are then shaken at a constant room temperature of 25°C.

-

An agitation speed of 200 rpm is maintained for 180 minutes, which is the minimum time required to reach equilibrium.

3. Measurement:

-

After the agitation period, the amount of Direct Blue 86 adsorbed by the activated carbon is determined.

Applications

Direct Blue 86 has a broad range of applications across several industries and scientific disciplines:

-

Textile Industry : It is extensively used for dyeing and printing on cotton, viscose, and silk fabrics.

-

Paper and Leather Industries : This dye is also employed in the coloring of paper and leather products.

-

Biological Staining : In biomedical research, Direct Blue 86 serves as a stain for myelin sheaths, which is crucial for studying demyelination in the central nervous system. It is also used for staining collagen and amyloid deposits in tissue samples.

-

Wastewater Treatment : Due to its antimicrobial properties, it is suitable for bacterial control in wastewater treatment processes.

-

Organic Pigment Production : It can be used in the manufacturing of organic pigment precipitates.

References

An In-Depth Technical Guide to the Synthesis and Purification of C.I. Direct Blue 85

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Blue 85, a copper phthalocyanine-based dye, is of significant interest due to its vibrant blue color and strong affinity for cellulosic substrates. This technical guide provides a comprehensive overview of the synthesis and purification of C.I. This compound, intended for an audience with a strong background in synthetic chemistry. The document details the multi-step synthesis process, beginning with the formation of the copper phthalocyanine core, followed by a critical sulfonation step to impart water solubility and direct dyeing properties. Furthermore, various purification techniques are elucidated to ensure the final product meets stringent purity requirements. All quantitative data is presented in tabular format for clarity, and detailed experimental protocols are provided. The logical workflows for synthesis and purification are illustrated using process flow diagrams.

Introduction

C.I. This compound is a water-soluble anionic dye belonging to the phthalocyanine class. Its molecular structure features a central copper atom chelated within a large aromatic phthalocyanine ring system, to which multiple sulfonic acid groups are attached. These sulfonate moieties are crucial for the dye's solubility in aqueous media and its ability to bind directly to cellulosic fibers through hydrogen bonding and van der Waals forces. The synthesis of C.I. This compound is a two-stage process: the initial synthesis of the insoluble copper phthalocyanine pigment, followed by sulfonation to convert it into a water-soluble direct dye. The degree of sulfonation is a critical parameter that influences the dye's solubility, color, and dyeing properties. This guide will detail the chemical principles and practical methodologies for the successful laboratory-scale synthesis and purification of C.I. This compound.

Synthesis of C.I. This compound

The synthesis of C.I. This compound can be conceptually divided into two primary stages:

-

Synthesis of the Copper Phthalocyanine (CuPc) Core: This stage involves the cyclotetramerization of a phthalic acid derivative around a copper ion to form the intensely colored, water-insoluble CuPc pigment.

-

Sulfonation of the Copper Phthalocyanine Core: The CuPc pigment is then subjected to sulfonation to introduce sulfonic acid (-SO₃H) groups onto the aromatic rings of the phthalocyanine structure. This chemical modification transforms the insoluble pigment into a water-soluble dye.

Experimental Protocol: Synthesis of Copper Phthalocyanine (CuPc)

This protocol is based on the well-established fusion method.

Materials:

-

Phthalic Anhydride

-

Urea

-

Copper(I) Chloride (CuCl)

-

Ammonium Molybdate (catalyst)

-

Trichlorobenzene (solvent, optional for solvent-based method)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a heating mantle, combine phthalic anhydride, urea, copper(I) chloride, and a catalytic amount of ammonium molybdate.

-

Heat the mixture gradually to 180-200°C. The reaction is exothermic and the mixture will become a molten mass.

-

Maintain the temperature at 200°C for approximately 4-6 hours, with continuous stirring. During this time, the formation of the blue copper phthalocyanine pigment will be observed.

-

After the reaction is complete, cool the reaction mixture to room temperature. The solid mass will contain the crude copper phthalocyanine.

-

The crude product is then ground into a fine powder.

Experimental Protocol: Sulfonation of Copper Phthalocyanine

This protocol describes the direct sulfonation of the synthesized CuPc.

Materials:

-

Crude Copper Phthalocyanine (from step 2.1)

-

Oleum (20-30% fuming sulfuric acid)

-

Ice

-

Sodium Chloride (NaCl)

Procedure:

-

In a flask equipped with a stirrer and placed in an ice bath, slowly add the crude copper phthalocyanine powder to oleum (20-30% SO₃) with constant stirring. The ratio of CuPc to oleum is typically 1:4 to 1:5 by weight.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-100°C.

-

Maintain this temperature for 2-4 hours to ensure a sufficient degree of sulfonation. The progress of the reaction can be monitored by taking small aliquots, quenching them in water, and observing the solubility and color.

-

After the sulfonation is complete, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the sulfonated copper phthalocyanine.

Purification of C.I. This compound

The crude C.I. This compound obtained after sulfonation contains residual sulfuric acid, unreacted starting materials, and by-products. Purification is essential to obtain a high-purity dye.

Experimental Protocol: Purification by Salting Out

Materials:

-

Crude C.I. This compound slurry (from step 2.2.5)

-

Sodium Chloride (NaCl)

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

-

Hydrochloric Acid (HCl) solution (for pH adjustment)

Procedure:

-

Filter the precipitated dye slurry from the sulfonation step to remove the bulk of the acidic aqueous solution.

-

Resuspend the filter cake in water to form a paste.

-

Adjust the pH of the paste to 7.0-8.0 using a solution of sodium hydroxide.

-

Heat the mixture to 60-70°C to ensure complete dissolution of the dye.

-

Add sodium chloride to the solution (salting out) until the dye precipitates. The amount of salt required will vary but is typically in the range of 10-20% (w/v).

-

Cool the mixture to room temperature to complete the precipitation.

-

Filter the purified C.I. This compound and wash the filter cake with a saturated sodium chloride solution to remove any remaining impurities.

-

Dry the purified dye in a vacuum oven at 60-70°C.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of C.I. This compound.

| Parameter | Value | Reference |

| Synthesis of Copper Phthalocyanine | ||

| Molar Ratio of Phthalic Anhydride to Urea | 1 : 4-5 | General Knowledge |

| Reaction Temperature | 180-200 °C | General Knowledge |

| Reaction Time | 4-6 hours | General Knowledge |

| Typical Yield | >90% | General Knowledge |

| Sulfonation of Copper Phthalocyanine | ||

| Ratio of CuPc to Oleum (w/w) | 1 : 4-5 | General Knowledge |

| Oleum Concentration | 20-30% SO₃ | General Knowledge |

| Reaction Temperature | 60-100 °C | General Knowledge |

| Reaction Time | 2-4 hours | General Knowledge |

| Purification by Salting Out | ||

| pH for Dissolution | 7.0-8.0 | General Knowledge |

| Temperature for Dissolution | 60-70 °C | General Knowledge |

| NaCl Concentration for Precipitation | 10-20% (w/v) | General Knowledge |

| Final Product Characteristics | ||

| Purity | >96% | [1] |

| Molecular Formula | C₃₂H₁₆CuN₈(SO₃Na)ₓ (x≈2-3) | General Knowledge |

| Appearance | Dark blue powder | [2] |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of C.I. This compound.

Purification Workflow

Caption: Workflow for the purification of C.I. This compound.

References

A Technical Guide to the Spectroscopic Analysis of Direct Blue 85

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

Due to a lack of publicly available, peer-reviewed spectroscopic data for Direct Blue 85, this section provides expected values based on the analysis of structurally related compounds.

UV-Vis Spectroscopy

This compound is classified as a phthalocyanine dye.[1] Phthalocyanine dyes are known for their intense blue-green colors, which arise from strong electronic transitions in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of a typical phthalocyanine dye is characterized by two main absorption bands:

-

The Q-band: A strong absorption in the 600-700 nm region, responsible for the dye's color.

-

The Soret (or B)-band: An intense absorption in the 300-400 nm region.[2][3][4]

For a closely related compound, Direct Blue 86, the maximum absorption wavelengths (λmax) are observed at approximately 620 nm and 330 nm, corresponding to the Q-band and Soret band, respectively. It is anticipated that this compound would exhibit a similar UV-Vis absorption profile.

Table 1: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value |

| λmax (Q-band) | ~600 - 700 nm |

| λmax (Soret-band) | ~300 - 400 nm |

| Molar Absorptivity (ε) | High (specific value undetermined) |

FTIR Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic peaks corresponding to its molecular structure. While a specific spectrum for this compound is not available, the spectra of other azo dyes and phthalocyanines can provide insight into the expected functional group absorptions.

Table 2: Expected FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (if secondary amines are present) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1620 - 1580 | C=C stretching (aromatic rings) |

| 1500 - 1400 | N=N stretching (azo group, if present as a subsidiary component) |

| 1350 - 1250 | C-N stretching |

| 1200 - 1000 | S=O stretching (sulfonate groups) |

| 850 - 750 | C-H out-of-plane bending (substituted aromatic rings) |

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 800 nm.

-

Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Rinse a cuvette with a small amount of the most dilute standard solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat for all Standards: Repeat step 5 for all the prepared standard solutions, moving from the most dilute to the most concentrated.

-

Data Analysis:

-

Identify the λmax from the absorbance spectra.

-

Construct a Beer-Lambert law calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.

-

The slope of the calibration curve will be the molar absorptivity (ε) if the path length of the cuvette is 1 cm.

-

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecular structure of this compound.

Materials:

-

This compound (solid powder)

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the this compound sample and the KBr to remove any moisture.

-

In a mortar, grind a small amount of this compound (1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectrometer Setup: Turn on the FTIR spectrometer and allow it to stabilize.

-

Background Measurement: Place an empty sample holder (or a pure KBr pellet) in the spectrometer and record a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.

-

Sample Measurement: Place the KBr pellet containing the this compound sample in the spectrometer and record the FTIR spectrum. The typical scanning range is from 4000 to 400 cm⁻¹.

-

Data Analysis:

-

Identify the characteristic absorption peaks in the spectrum.

-

Assign these peaks to specific functional groups by comparing their wavenumbers to correlation charts.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a dye sample.

Caption: Workflow for UV-Vis and FTIR Spectroscopic Analysis.

References

Navigating the Solubility of Direct Blue 85: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of the phthalocyanine dye, Direct Blue 85, providing researchers, scientists, and drug development professionals with a comprehensive overview of its behavior in various solvents and detailed methodologies for its empirical determination.

This compound, a member of the phthalocyanine class of dyes, is recognized for its applications in various industrial and research settings, including the dyeing of paper, textiles, and leather.[1][2] A fundamental property governing its utility and application is its solubility. While technical data sheets qualitatively describe this compound as "soluble in water," a thorough understanding for research and development purposes necessitates a more detailed and quantitative perspective.[1][2] This guide synthesizes the available information on the solubility of this compound, provides comparative data from similar direct dyes, and outlines detailed experimental protocols for precise solubility determination.

Quantitative Solubility Profile

| Dye Name | Solvent | Temperature | Solubility |

| Direct Blue 1 | Water | Not Specified | 40 mg/mL[3] |

| Ethanol | Not Specified | 0.6 mg/mL | |

| Methyl Cellosolve | Not Specified | 10 mg/mL | |

| Direct Blue 2 | Water | 85 °C | 35 g/L |

| Direct Blue 78 | Water | 60 °C | 15 g/L |

| Water | 97 °C | 30 g/L |

This data is provided for comparative purposes as specific quantitative solubility for this compound is not publicly available.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their specific solvent systems, two robust and widely accepted experimental methodologies are detailed below: the Gravimetric Method and the Spectrophotometric Method.

Gravimetric Method

The gravimetric method provides a direct and highly accurate measurement of solubility by determining the mass of dissolved solute in a known volume of a saturated solution.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound powder is added to the solvent of interest in a sealed, temperature-controlled vessel. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid material at the bottom of the vessel is indicative of saturation.

-

Separation of the Saturated Solution: The agitation is ceased, and the undissolved solid is allowed to sediment. A known volume of the clear supernatant is carefully extracted using a pipette, taking care to avoid disturbing the sediment. The supernatant is then filtered through a fine-pore filter (e.g., 0.45 µm) to remove any remaining suspended particles.

-

Solvent Evaporation and Mass Determination: The filtered, saturated solution is transferred to a pre-weighed, dry container. The solvent is then evaporated under controlled conditions, such as in a drying oven at a temperature that will not cause degradation of the dye. The container with the dried dye residue is then cooled in a desiccator and weighed. This drying and weighing process is repeated until a constant mass is achieved.

-

Calculation of Solubility: The mass of the dissolved dye is determined by subtracting the initial mass of the empty container from the final constant mass. The solubility is then expressed in units of mass per volume (e.g., g/L or mg/mL).

Spectrophotometric Method

The spectrophotometric method is an indirect analytical technique that determines the concentration of a solute in a saturated solution by measuring its absorbance of light at a specific wavelength. This method is particularly well-suited for colored compounds like this compound.

Methodology:

-

Determination of Maximum Absorbance (λmax): A dilute, known concentration of this compound is prepared in the chosen solvent. This solution is then scanned using a UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax). All subsequent absorbance measurements will be performed at this wavelength to ensure maximum sensitivity.

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then generated by plotting absorbance versus concentration. According to the Beer-Lambert law, this should result in a linear relationship.

-

Preparation and Analysis of the Saturated Solution: A saturated solution of this compound is prepared as described in the gravimetric method (Section 1.1). The saturated supernatant is filtered to remove all undissolved solids.

-

Dilution and Absorbance Measurement: The clear, saturated filtrate is accurately diluted with the solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of this diluted solution is then measured at λmax.

-

Calculation of Solubility: The concentration of the diluted solution is determined using the equation of the line from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying the concentration of the diluted solution by the dilution factor.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, its classification as a direct dye implies good water solubility. The comparative data from other direct blue dyes provides a valuable benchmark for researchers. The detailed gravimetric and spectrophotometric protocols outlined in this guide offer robust frameworks for the empirical determination of this compound's solubility in various solvents, enabling precise and reproducible experimental design and application development. The provided workflows offer a clear visual guide for implementing these essential analytical procedures. Further research to establish a definitive quantitative solubility profile for this compound would be a valuable contribution to the scientific community.

References

Unraveling the Biological Activities of Direct Blue 85: A Technical Guide for Researchers

Abstract

Direct Blue 85, a phthalocyanine-based dye, is utilized across various industrial applications. While toxicological data on the broader class of direct dyes, particularly those derived from benzidine, are available, specific mechanistic insights into the biological actions of this compound remain largely uncharacterized in publicly accessible literature. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to investigate the mechanism of action of this compound. In the absence of direct experimental data for this specific compound, this document outlines the known biological effects of related direct dyes, proposes potential mechanisms of action for this compound based on its chemical structure, and provides a detailed framework of experimental protocols to elucidate its molecular and cellular interactions. This guide is intended to be a foundational tool for initiating and advancing research into the biological and toxicological profile of this compound.

Introduction

Direct dyes are a class of water-soluble anionic dyes primarily used in the textile industry for coloring cellulosic fibers. A significant number of these dyes are synthesized from benzidine and its derivatives, which are known to be carcinogenic. The primary toxicological concern associated with benzidine-based dyes is their metabolic conversion to free benzidine, a recognized human carcinogen, by azoreductase enzymes present in the gut microbiota and the liver. This metabolic activation is a critical step in their mechanism of toxicity.

This compound (CAS No: 70210-31-0) is classified as a phthalocyanine dye.[1][2] While not a benzidine-based azo dye, its complex chemical structure warrants a thorough investigation into its biological activities and potential toxicological effects. This guide will first review the established mechanism of action for benzidine-based direct dyes as a contextual framework and then propose putative mechanisms and a detailed research plan for this compound.

Known Mechanism of Action of Benzidine-Based Direct Dyes

The primary mechanism of toxicity for benzidine-based direct dyes is their metabolic activation to carcinogenic aromatic amines. This process can be broken down into several key steps:

-

Azoreduction: The initial and rate-limiting step is the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes. These enzymes are produced by a variety of anaerobic bacteria in the human gut and are also present in the liver.

-

Formation of Benzidine: This enzymatic reduction releases free benzidine or its derivatives.

-

Metabolic Activation in the Liver: Benzidine is then absorbed into the bloodstream and transported to the liver, where it undergoes further metabolic activation by cytochrome P450 enzymes. This process can lead to the formation of reactive intermediates.

-

DNA Adduct Formation: These reactive metabolites can covalently bind to DNA, forming DNA adducts.

-

Genotoxicity and Carcinogenicity: The formation of DNA adducts can lead to mutations and chromosomal aberrations, ultimately initiating the process of carcinogenesis, with the urinary bladder being a primary target organ.[1]

Proposed Putative Mechanisms of Action for this compound

Given that this compound is a phthalocyanine-based dye, its mechanism of action may differ significantly from benzidine-based azo dyes. Phthalocyanines are large, planar macrocyclic compounds that can chelate a central metal ion. Their biological activities could be influenced by several factors:

-

Interaction with Cellular Membranes: Due to their large, hydrophobic structure, phthalocyanine dyes may interact with and disrupt cellular membranes, affecting membrane fluidity, permeability, and the function of membrane-bound proteins.

-

Enzyme Inhibition: The planar structure of this compound might allow it to act as a competitive or non-competitive inhibitor of various enzymes by binding to active sites or allosteric sites.

-

Generation of Reactive Oxygen Species (ROS): Some phthalocyanine compounds are known photosensitizers and can generate ROS upon exposure to light. Even in the absence of light, interactions with cellular redox systems could potentially lead to oxidative stress.

-

Intercalation with DNA: Although less common for this class of dyes compared to some other planar molecules, the possibility of intercalation between DNA base pairs cannot be entirely ruled out and should be investigated.

-

Protein Binding: this compound may bind to various intracellular and extracellular proteins, potentially altering their conformation and function.

Proposed Experimental Protocols

To elucidate the specific mechanism of action of this compound, a multi-pronged experimental approach is recommended.

In Vitro Toxicity and Cytotoxicity Assays

-

Objective: To determine the cytotoxic potential of this compound in various cell lines.

-

Methodology:

-

Cell Culture: Culture relevant cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin exposure, and a bladder cancer cell line).

-

Treatment: Expose cells to a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Assay: Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

-

LDH Assay: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

-

Genotoxicity Assays

-

Objective: To assess the potential of this compound to cause DNA damage.

-

Methodology:

-

Ames Test: Perform a bacterial reverse mutation assay (Ames test) using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction) to detect point mutations.

-

Comet Assay (Single Cell Gel Electrophoresis): Treat cultured cells with this compound and perform the comet assay to detect DNA strand breaks.

-

Micronucleus Assay: Treat cells with this compound and analyze for the presence of micronuclei, an indicator of chromosomal damage.

-

Cellular Uptake and Localization Studies

-

Objective: To determine if and where this compound accumulates within cells.

-

Methodology:

-

Fluorescence Microscopy: As this compound is a colored dye, its intrinsic fluorescence (if any) or its color can be used for visualization. Treat cells with the dye and visualize its subcellular localization using confocal microscopy. Co-stain with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus).

-

Flow Cytometry: Quantify the cellular uptake of the dye over time and at different concentrations using flow cytometry.

-

Enzyme Inhibition Assays

-

Objective: To screen for inhibitory activity of this compound against key cellular enzymes.

-

Methodology:

-

Enzyme Selection: Select a panel of relevant enzymes (e.g., cytochrome P450 isoforms, glutathione S-transferases, caspases).

-

In Vitro Enzyme Activity Assays: Perform in vitro activity assays for each enzyme in the presence of varying concentrations of this compound.

-

IC50 Determination: Calculate the IC50 value for any observed inhibition.

-

"Omics" Approaches for Unbiased Mechanistic Discovery

-

Objective: To identify global changes in gene expression, protein levels, and metabolite profiles in response to this compound exposure.

-

Methodologies:

-

Toxicogenomics (Transcriptomics): Treat cells with a sub-lethal concentration of this compound. Isolate RNA and perform RNA-sequencing (RNA-Seq) or microarray analysis to identify differentially expressed genes. Analyze the data for enrichment of specific signaling pathways (e.g., KEGG pathway analysis).

-

Proteomics: Perform quantitative proteomic analysis (e.g., using SILAC or TMT labeling followed by LC-MS/MS) on cell lysates after treatment to identify changes in protein expression.

-

Metabolomics: Analyze cellular extracts using mass spectrometry-based metabolomics to identify alterations in metabolic pathways.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in structured tables for clear comparison.

Table 1: Proposed Cytotoxicity Data for this compound

| Cell Line | Exposure Time (h) | IC50 (µM) [MTT Assay] | IC50 (µM) [LDH Assay] |

| HepG2 | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| 72 | Data to be determined | Data to be determined | |

| HaCaT | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| 72 | Data to be determined | Data to be determined | |

| Bladder Cancer Cell Line | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| 72 | Data to be determined | Data to be determined |

Table 2: Proposed Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium TA98 | - | Data to be determined |

| + | Data to be determined | ||

| S. typhimurium TA100 | - | Data to be determined | |

| + | Data to be determined | ||

| Comet Assay | HepG2 cells | N/A | Data to be determined |

| Micronucleus Assay | HaCaT cells | N/A | Data to be determined |

Visualization of Proposed Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.

Caption: Proposed experimental workflow for assessing the toxicity and mechanism of action of this compound.

Caption: Hypothesized signaling pathways and cellular targets for this compound.

Conclusion

The biological mechanism of action of this compound is currently not well understood. This technical guide provides a comprehensive framework for researchers to begin to unravel its cellular and molecular effects. By leveraging knowledge from the broader class of direct dyes and employing a systematic and multi-faceted experimental approach encompassing in vitro toxicology, genotoxicity, cellular localization, and "omics" technologies, the scientific community can build a robust understanding of the biological activities of this compound. The proposed protocols and visualizations within this document are intended to serve as a starting point for these critical investigations, ultimately contributing to a more complete safety and risk assessment profile for this compound.

References

An In-depth Technical Guide on the Safety, Handling, and Disposal of Direct Blue 85 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe management of Direct Blue 85 powder, a synthetic dye used in various industrial and research applications. Adherence to the following protocols is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a phthalocyanine-based dye. While specific data for this compound is limited in publicly available literature, the properties of similar direct dyes provide a basis for safe handling procedures.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Source |

| This compound | ||

| Chemical Class | Phthalocyanine | |

| Physical Appearance | Blue Powder | |

| Solubility in Water | Soluble | |

| Direct Blue 86 (C.I. 74180) | ||

| CAS Number | 1330-38-7 | [1] |

| Origin | Synthetic | [1][2] |

| Function | Colorant | [2] |

Toxicological Data

Table 2: Acute Toxicity Data for a Representative Blue Dye

| Route of Exposure | Species | Test | Result | Source |

| Oral | Rat | LD50 | > 5000 mg/kg | [3] |

Note: LD50 refers to the lethal dose at which 50% of the test subjects die. A higher LD50 value generally indicates lower acute toxicity.

Occupational Exposure Limits

Currently, there are no established specific occupational exposure limits (OELs) such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH for this compound. In the absence of specific limits, it is prudent to adhere to general guidelines for nuisance dust.

Table 3: General Occupational Exposure Limits for Nuisance Dust

| Organization | Exposure Limit (8-hour TWA) |

| OSHA | Total Dust: 15 mg/m³ |

| Respirable Fraction: 5 mg/m³ | |

| ACGIH | Inhalable Particulates: 10 mg/m³ |

| Respirable Particulates: 3 mg/m³ |

TWA: Time-Weighted Average concentration for a conventional 8-hour workday and a 40-hour workweek.

Hazard Identification and Safety Precautions

This compound powder should be handled with caution. The primary hazards are inhalation of dust particles and eye contact.

-

Inhalation: May cause respiratory tract irritation.

-

Eye Contact: May cause irritation.

-

Skin Contact: Not expected to be a primary irritant, but prolonged contact should be avoided.

-

Ingestion: Expected to have low acute toxicity.

Appropriate PPE must be worn when handling this compound powder to minimize exposure.

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: A NIOSH-approved respirator is recommended, especially in poorly ventilated areas or when handling large quantities.

-

Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

Experimental Protocols: Safe Handling and Weighing

The following protocol outlines the steps for safely handling and weighing this compound powder in a laboratory setting.

-

Preparation:

-

Designate a specific area for handling the dye, preferably within a chemical fume hood or a ventilated enclosure.

-

Ensure an eyewash station and safety shower are readily accessible.

-

Cover the work surface with absorbent, disposable bench paper.

-

Don all required PPE as specified above.

-

-

Weighing:

-

Use an analytical balance inside a fume hood or ventilated enclosure to minimize dust dispersion.

-

Use a spatula to carefully transfer the desired amount of powder to a weigh boat or appropriate container.

-

Avoid creating dust clouds. If dust is generated, ensure it is contained within the ventilated enclosure.

-

Close the primary container of this compound powder immediately after use.

-

-

Cleanup:

-

Carefully wipe down the balance and surrounding surfaces with a damp cloth or paper towel to collect any spilled powder.

-

Dispose of all contaminated materials (weigh boat, paper towels, gloves, etc.) as hazardous waste.

-

Wash hands thoroughly with soap and water after handling the dye.

-

Disposal Procedures

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Waste Collection:

-

Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) in a clearly labeled, sealed, and puncture-resistant container.

-

Collect aqueous solutions containing the dye in a separate, clearly labeled, and sealed container. Do not pour dye solutions down the drain.

-

-

Container Management:

-

Ensure waste containers are kept closed except when adding waste.

-

Store waste containers in a designated, secondary containment area.

-

-

Final Disposal:

-

Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

-

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe management of this compound powder from receipt to disposal.

References

In-Depth Technical Guide: C.I. Direct Blue 85 (CAS Number 61724-72-9)

An Important Note for Researchers, Scientists, and Drug Development Professionals: The following technical guide provides a comprehensive overview of the chemical identified by CAS number 61724-72-9, which is C.I. Direct Blue 85. It is crucial to note that this compound is a direct dye primarily used in the textile industry. Extensive searches of scientific literature and chemical databases have not yielded any evidence of its application in drug development, pharmacology, or as a modulator of biological signaling pathways. Therefore, this guide focuses on its established chemical, physical, and industrial properties, as well as relevant research in the environmental sciences.

Chemical and Physical Properties

C.I. This compound is a phthalocyanine-class direct dye.[1] Its primary function is to impart a bright, greenish-blue color to cellulosic fibers such as cotton.[1][2]

Table 1: General Properties of C.I. This compound

| Property | Value | Reference |

| CAS Number | 61724-72-9 | [1] |

| Synonyms | Solophenyl Blue FGLE, Direct Blue 137, Saturn Navy Blue LFG, Cibafix Blue E-G, Solophenyl Blue FGL | [2] |

| Molecular Formula | C₄₃H₂₆N₈Na₄O₁₄S₄ | |

| Molecular Weight | 1098.93 g/mol | |

| Appearance | Bright green-light blue powder | |

| Molecular Structure Class | Phthalocyanine |

Table 2: Color Fastness Properties of C.I. This compound

| Property | ISO Standard Rating | AATCC Standard Rating | Reference |

| Light Fastness | 6 | 6 | |

| Soaping (Fading) | 3 | - | |

| Soaping (Stain) | 2-3 | - | |

| Water (Fading) | 3-4 | - | |

| Water (Stain) | - | 3-4 | |

| Acid Resistance | 4-5 | - | |

| Alkali Resistance | 4 | - |

Manufacturing and Synthesis

The manufacturing process for direct dyes like C.I. This compound involves multi-step chemical synthesis. A general outline of the process for a related direct blue dye includes:

-

Diazotization: An aromatic amine, such as p-Amino Acetanilide 2SA, is treated with hydrochloric acid and sodium nitrite at low temperatures (around 0°C) to form a diazonium salt.

-

Coupling: The diazonium salt is then reacted with a coupling component, for instance, a solution of 1,6-Cleve's acid with ice, water, and caustic lye. This coupling reaction is stirred until complete.

-

Second Diazotization and Coupling: The resulting intermediate can undergo further diazotization and coupling reactions to build the final complex dye molecule.

Industrial Applications and Uses

The primary application of C.I. This compound is in the dyeing of cellulosic fibers, such as cotton, linen, and viscose rayon. Being a "direct" dye, it has a high affinity for these materials and can be applied directly from an aqueous solution, typically in the presence of an electrolyte like sodium chloride or sodium sulfate to enhance dye uptake. It is also used for coloring paper and leather.

References

The Accidental Brilliance of Blue: A Technical Guide to the Discovery and History of Phthalocyanine Direct Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the serendipitous discovery and rich history of phthalocyanine direct dyes, compounds that have revolutionized the world of color. From their unexpected synthesis in the early 20th century to their modern applications, this document provides a comprehensive overview of their chemistry, synthesis, and key properties. Detailed experimental protocols for their preparation and characterization are included to facilitate further research and development in fields ranging from materials science to medicine.

A Fortuitous Discovery and a Noble Lineage

The story of phthalocyanines begins not with a deliberate search, but with a series of fortunate accidents. In 1907, an intensely colored blue byproduct was noted during the preparation of o-cyanobenzamide.[1] However, it was not until 1927 that the first metal complex, copper phthalocyanine, was synthesized by de Diesbach and von der Weid, again as an unexpected result of a reaction between o-dibromobenzene and cuprous cyanide.[1] A year later, in 1928, researchers at Scottish Dyes Ltd. (a precursor to ICI) observed the formation of a blue-green impurity in an iron reactor used for the synthesis of phthalimide.[2] This "impurity" was identified as iron phthalocyanine.

These accidental discoveries sparked the interest of Sir Patrick Linstead at the Royal College of Science in London. Through systematic investigation in the 1930s, Linstead and his colleagues elucidated the macrocyclic structure of phthalocyanines, revealing their striking similarity to the naturally occurring porphyrin rings found in chlorophyll and heme.[1][3] This foundational work laid the groundwork for the commercial production of copper phthalocyanine, which was launched as the pigment "Monastral Blue" by ICI in 1935.

The journey from a stable, insoluble pigment to a water-soluble direct dye involved the introduction of sulfonic acid groups onto the phthalocyanine ring. This chemical modification rendered the molecule soluble in water, allowing it to be directly applied to cellulosic fibers like cotton. These sulfonated derivatives became the first phthalocyanine direct dyes, offering brilliant and lightfast shades of turquoise and blue.

The Chemistry of a Chromophore: Structure and Properties

The core of a phthalocyanine molecule is a large, planar macrocyclic ring composed of four isoindole units linked by nitrogen atoms. This 18-π electron system is responsible for the molecule's intense color and remarkable stability. The central cavity of the macrocycle can chelate a variety of metal ions, with copper being the most common due to the exceptional stability and brilliance of the resulting complex.

The introduction of sulfonic acid (-SO₃H) groups is the key to transforming the insoluble phthalocyanine pigment into a water-soluble direct dye. The number and position of these groups influence the dye's solubility, affinity for fibers, and final shade.

Quantitative Data Summary

The following tables summarize key quantitative data for copper phthalocyanine and its direct dye derivatives.

Table 1: Physical and Chemical Properties of Copper Phthalocyanine and its Direct Dye Derivatives

| Property | Copper Phthalocyanine (β-form) | C.I. Direct Blue 86 | C.I. Direct Blue 199 |

| Chemical Formula | C₃₂H₁₆CuN₈ | C₃₂H₁₄CuN₈Na₂O₆S₂ | C₃₂H₁₃CuN₈O₉S₃(NH₄)₃ |

| Molecular Weight | 576.08 g/mol | 780.17 g/mol | Not specified |

| CAS Number | 147-14-8 | 1330-38-7 | 12222-04-7 |

| Appearance | Bright blue crystalline powder | Colourful green-light blue powder | Bright blue powder |

| Solubility in Water | < 0.1 g/100 mL at 20°C | 40 g/L at 60°C, 80 g/L at 97°C | 20 g/L at 20°C |

Table 2: Spectral Properties of Phthalocyanine Direct Dyes

| Dye | λmax (in water) | Molar Extinction Coefficient (ε) |

| C.I. Direct Blue 86 | ~610-620 nm | Not specified |

| C.I. Direct Blue 199 | 610 nm | Not specified |

| Sulfonated Copper Phthalocyanine | 666-668 nm | 50,100-63,900 L·mol⁻¹·cm⁻¹ |

Table 3: Fastness Properties of Phthalocyanine Direct Dyes on Cotton

| Property | Rating (1-5, 5 being best) |

| Light Fastness | 6-7 (Good to Excellent) |

| Wash Fastness | 2 (Poor) |

| Rubbing Fastness | 4-5 (Good to Very Good) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of copper phthalocyanine and its direct dye derivatives.

Synthesis of Copper Phthalocyanine (Phthalic Anhydride-Urea Method)

This method is a common laboratory-scale synthesis of copper phthalocyanine.

Materials:

-

Phthalic anhydride

-

Urea

-

Copper(I) chloride (CuCl)

-

Ammonium molybdate (catalyst)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Equipment:

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or microwave reactor

-

Buchner funnel and filter paper

-

Beakers

-

Vacuum filtration apparatus

Procedure:

-

In the two-neck flask, combine 2.67 g of phthalic anhydride, 5.53 g of urea, 0.50 g of copper(I) chloride, and 75 mg of ammonium molybdate.

-

Heat the mixture with stirring. In a microwave reactor, irradiate for 10 minutes at 1000 W with a temperature limit of 250°C. The mixture will melt and then solidify into a porous, dark-colored mass.

-

After cooling, add 50 mL of water and 5 mL of concentrated hydrochloric acid to the flask.

-

Heat the mixture to approximately 100°C for 10 minutes with stirring to remove unreacted starting materials.

-

Cool the mixture and collect the solid product by vacuum filtration. Wash the solid with 50 mL of water, followed by a small amount of ethanol.

-

To further purify the product, transfer the crude solid to a clean flask with 50 mL of ethanol and heat to 80°C for 10 minutes with stirring.

-

Cool the suspension and filter the purified copper phthalocyanine. Wash with a small amount of ethanol and dry under vacuum.

Synthesis of a Sulfonated Copper Phthalocyanine Direct Dye (e.g., C.I. Direct Blue 86)

This protocol describes the sulfonation of copper phthalocyanine to produce a water-soluble direct dye.

Materials:

-

Copper phthalocyanine

-

Fuming sulfuric acid (oleum, 15-20% SO₃)

-

Sodium chloride (NaCl)

Equipment:

-

Reaction flask with a stirrer and thermometer

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a reaction flask, carefully add copper phthalocyanine to fuming sulfuric acid (approximately 1:10 w/w ratio) while maintaining the temperature at 50-60°C.

-

Heat the reaction mixture at this temperature for 10-15 hours with continuous stirring.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully and slowly pour the reaction mixture into a large volume of ice-water with vigorous stirring to precipitate the sulfonated product.

-

Add sodium chloride to the suspension to "salt out" the dye, improving its precipitation.

-

Collect the precipitated dye by vacuum filtration and wash it with a saturated sodium chloride solution until the filtrate is neutral.

-

Dry the filter cake to obtain the sodium salt of the sulfonated copper phthalocyanine.

Characterization Methods

UV-Visible Spectroscopy:

-

Protocol: Dissolve a small, accurately weighed sample of the dye in deionized water to prepare a stock solution of known concentration. Further dilute the stock solution to obtain a series of standards with concentrations in the linear range of the spectrophotometer. Record the absorbance spectra from 200 to 800 nm.

-

Data: Determine the wavelength of maximum absorbance (λmax). For C.I. Direct Blue 86, a characteristic absorption peak is observed around 620 nm. Another peak in the UV region around 330 nm corresponds to the C=N bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: Prepare a KBr pellet by mixing a small amount of the dry dye sample with potassium bromide powder and pressing it into a transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory. Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data: Identify characteristic peaks corresponding to the phthalocyanine macrocycle and the sulfonate groups.

X-Ray Diffraction (XRD):

-

Protocol: A powdered sample of the dye is mounted on a sample holder. The XRD pattern is recorded using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). The data is collected over a range of 2θ angles.

-

Data: The resulting diffractogram reveals the crystalline or amorphous nature of the sample and can be used to identify the specific polymorphic form (e.g., α or β) of the copper phthalocyanine.

Visualizing the Process: Diagrams

The following diagrams illustrate the key synthesis pathway and a general experimental workflow.

Caption: Synthesis of Copper Phthalocyanine from Phthalic Anhydride and Urea.

Caption: Experimental Workflow for the Sulfonation of Copper Phthalocyanine.

Conclusion

The discovery of phthalocyanine dyes is a testament to the role of serendipity in scientific advancement. From their accidental synthesis to their rational development as high-performance colorants, these molecules have had a profound impact on numerous industries. Their unique combination of brilliant color, exceptional stability, and versatility continues to make them a subject of intense research. This technical guide provides a solid foundation for understanding the history, chemistry, and synthesis of phthalocyanine direct dyes, empowering researchers to explore new frontiers in their application.

References

Methodological & Application

Application Notes and Protocols for Direct Blue 85 as a Histological Stain

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Direct Blue 85, a phthalocyanine-based direct dye, is a bright green-light blue dye.[1] While primarily utilized in the textile and paper industries, its properties as a direct dye suggest potential applications in histological staining, particularly for components with a strong affinity for anionic dyes, such as collagen. This document provides a detailed, adapted protocol for the use of this compound as a histological stain for collagen, based on the well-established Picro-Sirius Red method. It is important to note that this protocol is a theoretical adaptation and requires experimental validation for optimal results with this compound.

The principle of this proposed staining method relies on the affinity of the sulfonate groups of the direct dye for the basic amino acid residues of collagen molecules. The picric acid in the solution provides the acidic environment necessary for this binding and also acts as a counterstain for cytoplasm and muscle.

Materials and Reagents

| Reagent | Preparation | Storage |

| Picro-Direct Blue 85 Solution | 0.1% (w/v) this compound in saturated aqueous picric acid. | Room Temperature |

| Acidified Water | 0.5% (v/v) Glacial Acetic Acid in distilled water. | Room Temperature |

| Weigert's Iron Hematoxylin | (Optional, for nuclear counterstaining) Prepare fresh from stock solutions A and B. | Stock solutions at Room Temperature |

| Ethanol (100%, 95%) | Room Temperature | |

| Xylene (or xylene substitute) | Room Temperature | |

| Resinous Mounting Medium | Room Temperature |

Experimental Protocol

This protocol is adapted from the Picro-Sirius Red staining method for collagen.[2]

1. Deparaffinization and Rehydration: a. Place paraffin-embedded tissue sections in two changes of xylene for 5 minutes each. b. Transfer slides to two changes of 100% ethanol for 3 minutes each. c. Hydrate sections in 95% ethanol for 3 minutes. d. Rinse gently in running tap water.

2. (Optional) Nuclear Counterstaining: a. Stain nuclei with freshly prepared Weigert's Iron Hematoxylin for 8-10 minutes. b. Wash in running tap water for 10 minutes. c. Differentiate in 1% acid alcohol if necessary. d. Blue in Scott's tap water substitute or running tap water. e. Wash in running tap water.

3. Staining: a. Stain in Picro-Direct Blue 85 solution for 60 minutes at room temperature. This extended time aims to achieve equilibrium staining.

4. Rinsing and Dehydration: a. Wash in two changes of acidified water. b. Dehydrate rapidly through three changes of 100% ethanol.

5. Clearing and Mounting: a. Clear in two changes of xylene for 3 minutes each. b. Mount with a resinous mounting medium.

Expected Results

-

Collagen fibers: Blue

-

Cytoplasm and muscle: Yellow (from picric acid)

-

Nuclei (if counterstained): Black or dark blue

Quantitative Data Summary

| Parameter | Value | Unit | Notes |

| This compound Concentration | 0.1 | % (w/v) | In saturated picric acid. |

| Staining Time | 60 | minutes | At room temperature. |

| Acetic Acid Concentration | 0.5 | % (v/v) | In distilled water for washing. |

| Hematoxylin Staining Time | 8 - 10 | minutes | Optional nuclear counterstain. |

| Deparaffinization (Xylene) | 2 x 5 | minutes | |

| Dehydration (100% Ethanol) | 2 x 3 | minutes | |

| Hydration (95% Ethanol) | 3 | minutes | |

| Clearing (Xylene) | 2 x 3 | minutes |

Experimental Workflow

Caption: Workflow for the proposed this compound histological staining protocol.

Signaling Pathways and Molecular Interactions

Direct dyes, such as this compound, are characterized by their ability to bind directly to substrates without the need for a mordant. The staining mechanism is primarily based on non-covalent interactions. For collagen, the elongated, anionic structure of the direct dye molecule is thought to align with the parallel-oriented cationic sites on the collagen fibrils. The primary forces involved are likely hydrogen bonding and van der Waals forces between the dye molecules and the protein structure. The acidic pH of the Picro-Direct Blue 85 solution enhances the positive charge of the collagen fibers by protonating their amino groups, thereby promoting the electrostatic attraction with the anionic sulfonate groups of the dye.

Caption: Proposed molecular interactions in this compound staining of collagen.

Safety Precautions

Users should consult the Safety Data Sheet (SDS) for this compound before use. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures should be performed in a well-ventilated area. Picric acid is explosive when dry and should be handled with extreme care according to established safety protocols.

References

Application Notes and Protocols for Plant Cell Wall Visualization

A Note on Direct Blue 85

Therefore, this document presents detailed application notes and protocols for well-established and effective alternative blue stains for the visualization of plant cell walls. These alternatives are widely used in plant biology research and offer reliable and reproducible results. The featured stains are:

-

Calcofluor White: A fluorescent stain with high affinity for cellulose and chitin, making it an excellent marker for the overall structure of the plant cell wall.

-

Aniline Blue: A fluorescent stain primarily used for the specific detection of callose (β-1,3-glucans), which is important in plant development and defense responses.

-

Toluidine Blue O: A metachromatic stain used in brightfield microscopy that provides general structural details of the cell wall and can differentiate between different cell wall compositions.

Calcofluor White Staining for General Cell Wall Visualization

Application Notes:

Calcofluor White is a fluorescent brightener that binds non-covalently to β-1,3 and β-1,4-polysaccharides. This makes it an excellent tool for visualizing cellulose, the primary component of plant cell walls. It is also effective for staining chitin in fungal cell walls. The dye is excited by UV light and emits a bright blue fluorescence, providing high-contrast images of cell shape and structure. Calcofluor White is compatible with live-cell imaging, although high concentrations or prolonged exposure can sometimes affect cell growth.

Key Advantages:

-

Provides strong and clear fluorescence of the cell wall.

-

Useful for visualizing overall cell morphology and tissue architecture.

-

Simple and rapid staining protocol.

-

Can be used for both live and fixed tissues.

Limitations:

-

Lacks specificity between cellulose and chitin, which can be a consideration in plant-fungal interaction studies.

-

Fluorescence can be pH-sensitive.

Experimental Protocol: Calcofluor White Staining

Materials:

-

Calcofluor White M2R powder

-

Distilled water or appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.2)

-

Plant tissue (e.g., roots, leaves, stems)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation filter.

Reagent Preparation:

-

Stock Solution (0.1% w/v): Dissolve 10 mg of Calcofluor White M2R in 10 mL of distilled water. Store in the dark at 4°C. This solution is stable for several months.

-

Working Solution (0.01% w/v): Dilute the stock solution 1:10 with distilled water or buffer. Prepare fresh before use.

Staining Procedure:

-

Sample Preparation:

-

For whole mounts (e.g., Arabidopsis seedlings), place the sample directly on a microscope slide in a drop of water or buffer.

-

For thicker tissues, prepare thin hand sections or use a microtome.

-

-

Staining: Add a drop of the 0.01% Calcofluor White working solution to the sample on the slide. Ensure the tissue is fully submerged.

-

Incubation: Incubate for 5-10 minutes at room temperature in the dark. Incubation times may need to be optimized depending on the tissue type and thickness.

-

Washing: Gently remove the excess stain by washing the sample with distilled water or buffer. This can be done by adding a drop of water to one side of the coverslip and drawing it through with absorbent paper on the opposite side. Repeat 2-3 times.

-

Mounting: Mount the sample in a drop of water or an anti-fade mounting medium under a coverslip.

-

Imaging: Visualize the sample using a fluorescence microscope equipped with a DAPI filter set (UV excitation).

Quantitative Data for Calcofluor White

| Parameter | Value | Reference |

| Excitation Maximum | ~365 nm | |

| Emission Maximum | ~435 nm | |

| Typical Working Concentration | 0.001% - 0.1% (w/v) | |

| Recommended pH | Neutral to slightly alkaline |

Experimental Workflow for Calcofluor White Staining

Aniline Blue Staining for Callose Visualization

Application Notes:

Aniline blue is a fluorescent stain that specifically binds to β-1,3-glucans, making it the standard method for detecting callose in plant tissues. Callose is typically found in low amounts in the cell wall but accumulates at specific sites during development (e.g., cell plate formation) and in response to stress, wounding, or pathogen attack. Aniline blue fluoresces under UV light, appearing as bright blue-white spots at the sites of callose deposition.

Key Advantages:

-

High specificity for callose.

-

Enables clear visualization of plant defense responses and developmental processes.

-

Can be used for quantitative analysis of callose deposition.

Limitations:

-

Fluorescence is pH-dependent and requires alkaline conditions for optimal signal.

-

Sample clearing may be necessary for thicker tissues to reduce background fluorescence.

Experimental Protocol: Aniline Blue Staining

Materials:

-

Water-soluble Aniline Blue

-

Potassium phosphate (K2HPO4 or K3PO4)

-

Plant tissue

-

Ethanol series (for clearing, if necessary)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation filter.

Reagent Preparation:

-

Staining Solution (0.01% w/v Aniline Blue in 150 mM K2HPO4):

-

Prepare a 150 mM K2HPO4 buffer and adjust the pH to 9.0-9.5.

-

Dissolve 10 mg of Aniline Blue in 100 mL of the buffer.

-

Store the solution in the dark at 4°C.

-

Staining Procedure:

-

Fixation and Clearing (for thicker tissues):

-

Fix the tissue in an ethanol:acetic acid solution (3:1 v/v) overnight.

-

Rehydrate the tissue through a descending ethanol series (e.g., 70%, 50%, 30% ethanol, then water).

-

Clear the tissue in 1 M NaOH for 1-2 hours at 37°C to improve stain penetration and expose callose.

-

-

Staining:

-

Wash the tissue thoroughly with distilled water to remove any residual fixative or clearing solution.

-

Immerse the tissue in the Aniline Blue staining solution.

-

Incubate for at least 30 minutes (or up to several hours for thicker samples) at room temperature in the dark.

-

-

Mounting: Mount the stained tissue directly in the staining solution or in a drop of 50% glycerol on a microscope slide.

-

Imaging: Observe the sample using a fluorescence microscope with a DAPI filter set (UV excitation). Callose deposits will appear as bright, blue-white fluorescent spots.

Quantitative Data for Aniline Blue

| Parameter | Value | Reference |

| Excitation Maximum | ~380 nm | |

| Emission Maximum | ~500 nm | |

| Typical Working Concentration | 0.005% - 0.1% (w/v) | |

| Required pH | > 8.5 |

Experimental Workflow for Aniline Blue Staining

Toluidine Blue O (TBO) Staining for General Histology

Application Notes:

Toluidine Blue O (TBO) is a cationic, metachromatic dye that is widely used for general-purpose staining in plant histology. It binds to negatively charged groups in the cell wall, such as pectins and lignin. The metachromatic property of TBO means it stains different chemical components in different colors. This allows for the differentiation of various cell types and wall layers based on their composition. It is a simple and effective stain for brightfield microscopy.

Color Guide:

-

Pectin-rich primary walls: Reddish-purple to pink

-

Lignified secondary walls (e.g., xylem): Green to bright blue

-

Nuclei: Greenish-blue

Key Advantages:

-

Simple, rapid staining procedure.

-

Provides excellent structural detail and color contrast for different cell wall types.

-

Useful for identifying lignified tissues.

-

Permanent slides can be prepared.

Limitations:

-

Staining can be pH-dependent.

-

Not a fluorescent stain.

Experimental Protocol: Toluidine Blue O Staining

Materials:

-

Toluidine Blue O powder

-

Distilled water or a buffer (e.g., 0.1 M acetate buffer, pH 4.4)

-

Plant tissue (fresh or fixed)

-

Microscope slides and coverslips

-

Brightfield microscope.

Reagent Preparation:

-

Staining Solution (0.05% w/v): Dissolve 50 mg of Toluidine Blue O in 100 mL of distilled water or buffer. Filter the solution to remove any undissolved particles. Store at room temperature.

Staining Procedure:

-

Sample Preparation: Prepare thin sections of fresh or fixed plant tissue by hand or with a microtome.

-

Staining: Place the sections on a microscope slide and add a drop of the 0.05% TBO staining solution.

-

Incubation: Stain for 1-2 minutes. The optimal time may vary depending on the tissue.

-

Washing: Gently rinse the sections with distilled water to remove excess stain.

-

Mounting: Mount the stained section in a drop of water or glycerol under a coverslip. For permanent slides, dehydrate through an ethanol series and mount in a resinous medium.

-

Imaging: Observe the sample under a brightfield microscope.

Quantitative Data for Toluidine Blue O

| Parameter | Value | Reference |

| Typical Working Concentration | 0.01% - 0.1% (w/v) | |

| Recommended pH | 4.0 - 5.0 for optimal metachromasia | |

| Observation Method | Brightfield Microscopy |

Experimental Workflow for Toluidine Blue O Staining

References

Direct Blue Dye Exclusion Protocol for Cell Viability and Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Note on "Direct Blue 85": Initial searches for a "this compound" protocol for cell viability and cytotoxicity assays did not yield established methods. "this compound" is a chemical dye, but its use in this specific biological application is not documented in the reviewed scientific literature. Therefore, this application note provides a detailed protocol for a widely used and mechanistically similar assay: the Trypan Blue Dye Exclusion Assay . Trypan Blue is a direct dye that is excluded by viable cells with intact membranes, making it a reliable method for assessing cell viability and cytotoxicity.

Introduction

Cell viability and cytotoxicity assays are fundamental tools in biological research and drug development. They are essential for evaluating the effects of chemical compounds, environmental factors, and other interventions on cell health. The Trypan Blue exclusion assay is a simple, rapid, and cost-effective method to differentiate viable from non-viable cells.[1][2][3] This technique is based on the principle that viable cells possess an intact cell membrane that is impermeable to the Trypan Blue dye.[4][5] In contrast, non-viable cells have compromised membrane integrity, allowing the dye to penetrate and stain the intracellular components blue.

This application note provides a detailed protocol for performing the Trypan Blue exclusion assay for both cell viability and cytotoxicity assessment, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.

Principle of the Assay

The Trypan Blue exclusion assay relies on the selective permeability of the cell membrane.

-

Viable Cells: Healthy cells have an intact and functional cell membrane that actively prevents the entry of molecules like Trypan Blue. These cells will appear bright and unstained under a microscope.

-

Non-Viable Cells: Cells that have undergone apoptosis, necrosis, or have otherwise compromised membrane integrity cannot exclude the dye. Trypan Blue enters these cells and binds to intracellular proteins, rendering the cells blue.

By counting the number of stained (non-viable) and unstained (viable) cells, one can determine the percentage of viable cells in a population.

Applications

-

Routine Cell Culture Monitoring: To assess the health and viability of cell cultures before subculturing or experimentation.

-

Cytotoxicity Assays: To determine the toxic effects of chemical compounds, drugs, or other treatments on cells.

-

Optimization of Culture Conditions: To evaluate the impact of different media formulations, sera, or growth factors on cell viability.

-

Apoptosis and Necrosis Studies: As a primary indicator of cell death that results in membrane permeabilization.

Experimental Protocols

Materials

-

Cell suspension

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.4% (w/v) Trypan Blue solution in PBS

-

Hemocytometer with coverslip

-

Micropipettes and sterile tips

-

Microcentrifuge tubes

-

Light microscope

-

Cell counter (optional)

Protocol for Cell Viability Assessment

This protocol is for determining the viability of a cell suspension.

-

Prepare Cell Suspension:

-

For suspension cells, gently resuspend the cells in their culture medium.

-

For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium and gently pipette to create a single-cell suspension.

-

-

Sample Preparation:

-

Transfer a representative aliquot (e.g., 100 µL) of the cell suspension to a microcentrifuge tube.

-

-

Staining:

-

Add an equal volume of 0.4% Trypan Blue solution to the cell suspension (a 1:1 dilution). For example, add 100 µL of Trypan Blue to 100 µL of cell suspension.

-

Gently mix by pipetting up and down.

-

-

Incubation:

-

Incubate the cell-dye mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.

-

-

Counting:

-

Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.

-

Using a light microscope at 10x or 20x magnification, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid of the hemocytometer.

-

-

Calculation:

-

Calculate the percentage of viable cells using the following formula: % Viability = (Number of Viable Cells / Total Number of Cells) x 100

-

Protocol for Cytotoxicity Assay (IC50 Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a cytotoxic compound.

-

Cell Seeding:

-

Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in a complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

-

Cell Harvesting and Staining:

-

After incubation, collect the cells from each well. For adherent cells, this will involve trypsinization.

-

Transfer the cell suspension from each well to a separate microcentrifuge tube.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a known volume of PBS.

-

Take an aliquot from each tube and perform the Trypan Blue staining and counting as described in the "Protocol for Cell Viability Assessment" (steps 3-5).

-

-

Data Analysis and IC50 Calculation:

-

For each compound concentration, calculate the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve. This can be done using graphing software like GraphPad Prism.

-

Data Presentation

Quantitative data from cytotoxicity experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Example IC50 Values of Common Chemotherapeutic Agents in Various Cancer Cell Lines